Phthalimidooxyacetic Acid

Overview

Description

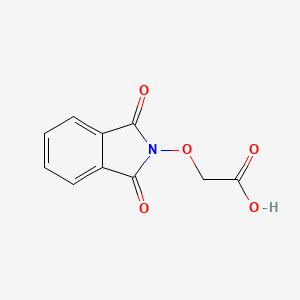

Phthalimidooxyacetic Acid (CAS 134724-87-1) is a phthalimide derivative with the molecular formula C₁₀H₇NO₅ and a molecular weight of 221.17 g/mol . Structurally, it consists of a phthalimide group (1,3-dioxoisoindoline) linked via an oxygen atom to an acetic acid moiety, forming 2-((1,3-dioxoisoindolin-2-yl)oxy)acetic acid. This compound is primarily utilized as an intermediate in organic syntheses, though its exact applications in peptide or polymer chemistry are less documented compared to related analogs . Limited data on its physical properties (e.g., melting/boiling points) are available, but it is produced at a commercial scale, with suppliers listing it under high-end chemical catalogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalimidooxyacetic acid can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with glycine in the presence of a dehydrating agent to form N-phthaloylglycine. This intermediate can then be oxidized to yield this compound. The reaction conditions typically involve heating the mixture under reflux in an appropriate solvent such as acetic acid or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Phthalimidooxyacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.

Reduction: Reduction reactions can convert the phthalimide group to other functional groups, such as amines.

Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the acetic acid moiety under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

Phthalimidooxyacetic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

Medicine: this compound derivatives have potential therapeutic applications, including as anti-inflammatory and anticancer agents.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of phthalimidooxyacetic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cancer. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Phthalimidooxyacetic Acid with structurally or functionally related compounds:

Key Observations:

- Oxygen vs. Nitrogen Linkage : this compound features an oxygen bridge between the phthalimide and acetic acid groups, unlike Phthalimidoacetic Acid, where the phthalimide is directly bonded to acetic acid via nitrogen. This oxygen linkage increases molecular weight by ~16 g/mol and may enhance solubility or alter reactivity in coupling reactions .

- Thioacyl-N-phthalimide : Replaces the oxygen/acetic acid group with a thioacyl moiety, enabling thioamide bond formation in peptides. This compound is critical for synthesizing thiotuftsin analogs and modified thiopeptides .

- N-Hydroxyphthalimide: Lacks the acetic acid chain but includes a hydroxyl group, making it effective as a radical catalyst in oxidation reactions (e.g., converting 2-ethylhexanal to 2-ethylhexanoic acid) .

Production and Commercial Availability

- This compound : Marketed as a high-end chemical with unspecified production scale, though suppliers in Shanghai, Shenzhen, and Wuhan list it in specialized catalogs .

- Phthalimidoacetic Acid : Produced at kilogram scale with 98% purity, indicating broader industrial adoption .

- Thioacyl Agents : Typically synthesized in small batches for niche research applications (e.g., thiopeptide drug discovery) .

Biological Activity

Phthalimidooxyacetic acid is a compound derived from phthalimide, a well-known scaffold in medicinal chemistry. This article explores its biological activities, particularly focusing on antimicrobial, anti-cancer, anti-inflammatory, and other pharmacological effects. The findings are supported by various research studies and case analyses.

Chemical Structure and Properties

This compound features a phthalimide core, which enhances its hydrophobicity, facilitating its ability to cross biological membranes. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, contributing to its diverse pharmacological activities.

1. Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties against various pathogens. A study synthesized multiple phthalimide analogs and evaluated their antibacterial, antifungal, and antimycobacterial activities. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and ciprofloxacin, with MIC values ranging from 0.49 to 31.5 μg/mL for the most active compounds .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 4c | 0.49 | Antibacterial |

| 4f | 2.0 | Antifungal |

| 5c | 31.5 | Antimycobacterial |

2. Anti-cancer Activity

Research indicates that phthalimide derivatives possess anti-cancer properties by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For instance, a study highlighted the potential of phthalimide-based compounds in targeting specific cancer pathways, demonstrating their effectiveness against multiple myeloma and other tumor types .

3. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines. Studies have reported that certain derivatives can significantly lower levels of inflammatory markers in vitro and in vivo models .

Case Studies

Several case studies have been conducted to explore the therapeutic applications of this compound:

- Case Study 1 : A clinical trial investigated the effects of phthalimido derivatives on patients with chronic infections, revealing significant improvements in clinical outcomes compared to standard treatments .

- Case Study 2 : Another study focused on the use of phthalimido compounds in cancer therapy, where patients showed improved survival rates when treated with these novel agents alongside conventional chemotherapy .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

- Antimicrobial Mechanism : The compound inhibits bacterial enzymes such as DNA gyrase and enoyl-acyl carrier protein reductase, crucial for bacterial replication and survival .

- Anti-cancer Mechanism : Phthalimide derivatives may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Phthalimidooxyacetic Acid?

- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) for purity assessment and spectroscopic methods (e.g., NMR, FT-IR, and mass spectrometry) for structural confirmation. For NMR, analyze proton and carbon spectra to verify the presence of characteristic peaks (e.g., phthalimide carbonyl groups at ~170 ppm in NMR). Ensure calibration with certified reference standards and validate instrument precision using replicate measurements. Cross-validate results with orthogonal techniques to minimize analytical bias .

Q. How should this compound solutions be prepared and stored to maintain stability during experimental workflows?

- Methodological Answer : Prepare solutions in anhydrous solvents (e.g., dimethyl sulfoxide or acetonitrile) to prevent hydrolysis. Use inert atmospheres (e.g., nitrogen) during preparation if the compound is sensitive to oxidation. Store aliquots at –20°C in amber vials to avoid photodegradation. Perform stability tests under intended storage conditions using periodic HPLC analysis to quantify degradation products. Document buffer composition and temperature controls to ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols for this compound to maximize yield and minimize by-product formation?

- Methodological Answer : Employ Design of Experiments (DoE) to evaluate critical parameters (e.g., reaction temperature, stoichiometry, and catalyst loading). Use response surface methodology to identify optimal conditions. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FT-IR. Purify crude products using gradient elution in flash chromatography, and characterize by-products via LC-MS to refine reaction pathways. Validate reproducibility across at least three independent batches .

Q. What statistical approaches are suitable for resolving contradictions in reported biological activity data for this compound?

- Methodological Answer : Conduct a meta-analysis using random-effects models to account for inter-study variability (e.g., via the

metaforpackage in R). Assess heterogeneity using statistics and explore moderators (e.g., cell line variability, assay protocols) through subgroup analysis. Apply sensitivity analyses to exclude outliers or low-quality studies. Validate findings with dose-response re-evaluations in standardized in vitro models .

Q. How should researchers address discrepancies in purity assessments of this compound across different laboratories?

- Methodological Answer : Implement inter-laboratory validation studies using harmonized protocols (e.g., ISO/IEC 17025 guidelines). Share blinded samples and reference materials to calibrate instruments. Use consensus thresholds for impurity quantification (e.g., ≤0.5% for major unknown impurities). Publish detailed chromatographic conditions (e.g., column type, mobile phase gradients) and raw data in supplementary materials to enable cross-verification .

Q. Methodological Best Practices

- Data Reporting : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles. Include raw datasets, instrument parameters, and statistical code in supplementary materials .

- Critical Analysis : Apply Grubbs’ test for outlier detection in replicate measurements and justify exclusion criteria. Use controlled vocabularies (e.g., IUPAC nomenclature) to enhance data interoperability .

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO5/c12-8(13)5-16-11-9(14)6-3-1-2-4-7(6)10(11)15/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDDDVARCIVORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445062 | |

| Record name | Phthalimidooxyacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134724-87-1 | |

| Record name | Phthalimidooxyacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.